Sulphuric acid, aluminium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

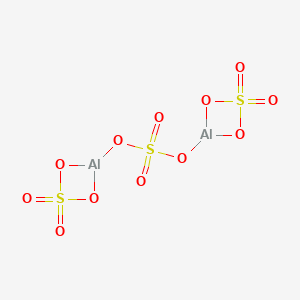

Sulphuric acid, aluminium salt, also known as aluminium sulphate, is a chemical compound with the formula Al2(SO4)3. It is a white crystalline solid that is commonly used in water treatment, paper manufacturing, and as a mordant in dyeing textiles.

科学研究应用

Aluminium Recovery from Water Treatment Sludge

Sulphuric acid is used to recover aluminium from water treatment sludge. Acidification with sulphuric acid helps in extracting aluminium effectively. This recovered aluminium can potentially be an alternative coagulant in water treatment processes (Hassan Basri et al., 2019).

Growth of Anodic Alumina

Sulphuric acid is integral in the growth of anodic alumina on aluminium. This process influences the thickness of the film and its efficiency. Applications include modifying the electrochemical properties of aluminium surfaces (Zhou et al., 2011).

Plasma Electrolytic Oxidation of Aluminium

Anodizing pre-treatment in sulphuric acid affects plasma electrolytic oxidation (PEO) of aluminium. This process is relevant in surface engineering, creating coatings that modify the physical properties of aluminium (Matykina et al., 2009).

Corrosion Behavior in Anodized Aluminum Alloys

Sulphuric acid plays a role in the formation of anodized coating layers on aluminum alloys. These coatings are studied for their corrosion resistance, important for applications in military industries (Abdel-Gawad et al., 2019).

Low-Cost Nanostructured Aluminium Oxide Coating

Sulphuric acid is used to create low-cost nanostructured aluminium oxide films. These have diverse applications in fields like medicine, engineering, and biotechnology (Bruera et al., 2021).

Ultrahydrophobic Aluminium Surfaces

Sulphuric acid anodisation creates ultrahydrophobic aluminium surfaces. Such surfaces have potential applications in reducing corrosion and enhancing material durability (Thieme & Worch, 2006).

Aluminium Oxide Layer Formation Kinetics

Studying the dissolution kinetics of aluminium in sulphuric acid is crucial for understanding and optimizing the anodizing process, relevant in material science and manufacturing (Abdel-Gaber et al., 2006).

Leaching Behavior in Sulphuric Acid

Investigations into the sulphuric acid leaching of various materials, including aluminium, help in understanding extraction processes in industries like mining and recycling (Sancho et al., 2009).

Predicting Aluminium Oxide Layer Thickness

Research on the influence of sulphuric acid concentration on the thickness of aluminium oxide layers has implications in anodizing industries and materials engineering (Michal et al., 2015).

Adsorption of Organic Compounds

Understanding the adsorption of organic compounds at the aluminium oxide/aqueous solution interface during aluminium anodizing in sulphuric acid offers insights into modifying aluminium's surface properties for various applications (Giovanardi et al., 2011).

属性

CAS 编号 |

10124-29-5 |

|---|---|

产品名称 |

Sulphuric acid, aluminium salt |

分子式 |

Al2(SO4)3 Al2S3O12 Al2(SO4)3 Al2O12S3 |

分子量 |

342.2 g/mol |

IUPAC 名称 |

bis(2,2-dioxo-1,3,2,4-dioxathialumetan-4-yl) sulfate |

InChI |

InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |

InChI 键 |

DIZPMCHEQGEION-UHFFFAOYSA-H |

杂质 |

The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. |

SMILES |

O=S1(=O)O[Al](O1)OS(=O)(=O)O[Al]2OS(=O)(=O)O2 |

规范 SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |

沸点 |

214 °F at 760 mm Hg (USCG, 1999) 1600 |

颜色/形态 |

White, lustrous crystals, pieces, granules, or powde |

密度 |

2.71 at 68 °F 1.7 at 20°C (USCG, 1999) 1.29 to 1.34 at 59 °F (USCG, 1999) 1.61 2.71 g/cm³ |

熔点 |

3.9 °F (USCG, 1999) 700 770 °C (decomp, anhydrous) 86.5 °C (octadecahydrate) 770 °C (with decomposition) |

其他 CAS 编号 |

10043-01-3 10124-29-5 55892-56-3 |

物理描述 |

Anhydrous aluminum sulfate is a white crystalline solid. Aluminum sulfate is also obtained as an 18-hydrate Al2(SO4)3.18H2O. Both forms are soluble in water, noncombustible, and nontoxic. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in paper making, in firefighting foams, and in sewage treatment and water purification. Aluminum sulfate, solution appears as a clear colorless aqueous solution. Noncombustible. Nontoxic. Density 10.9 lb / gal. Used in paper making, in firefighting foams, as a fireproofing agent, in sewage treatment and water purification. DryPowder; DryPowder, PelletsLargeCrystals, Liquid; DryPowder, WetSolid; Liquid; OtherSolid; WetSolid White powder, shining plates or crystalline fragments ODOURLESS WHITE HYGROSCOPIC LUSTROUS CRYSTALS OR POWDER. |

Pictograms |

Corrosive |

相关CAS编号 |

10043-67-1 (mono-potassium salt) |

保质期 |

Stable in air. Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

溶解度 |

86.9 g/ 100 ml Freely soluble in water, insoluble in ethanol Soluble in 1 part water. Soluble in water, insoluble in ethanol. Solubility in water: good |

同义词 |

alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |

蒸汽压力 |

Esentially zero. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)

![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)